1-Ethyl-4-(trichloromethyl)-1,4-dihydropyridine
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Overview
Description
1-Ethyl-4-(trichloromethyl)-1,4-dihydropyridine is an organic compound that belongs to the class of dihydropyridines. This compound is characterized by the presence of an ethyl group at the first position and a trichloromethyl group at the fourth position on the dihydropyridine ring. Dihydropyridines are known for their diverse applications, particularly in medicinal chemistry as calcium channel blockers.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-4-(trichloromethyl)-1,4-dihydropyridine typically involves multi-step organic reactions. One common method is the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-4-(trichloromethyl)-1,4-dihydropyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert the dihydropyridine ring to a fully saturated piperidine ring.
Substitution: The trichloromethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be employed.
Major Products:
Oxidation: Pyridine derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted dihydropyridines depending on the nucleophile used.
Scientific Research Applications
1-Ethyl-4-(trichloromethyl)-1,4-dihydropyridine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly in modulating calcium channels.
Medicine: Investigated for its potential use as a calcium channel blocker, which can be beneficial in treating cardiovascular diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Ethyl-4-(trichloromethyl)-1,4-dihydropyridine involves its interaction with calcium channels in biological systems. The compound binds to the L-type calcium channels, inhibiting the influx of calcium ions into cells. This action results in the relaxation of smooth muscle cells, particularly in the cardiovascular system, leading to vasodilation and reduced blood pressure.
Comparison with Similar Compounds
Nifedipine: Another dihydropyridine calcium channel blocker.
Amlodipine: A widely used dihydropyridine with a longer duration of action.
Nicardipine: Known for its potent vasodilatory effects.
Uniqueness: 1-Ethyl-4-(trichloromethyl)-1,4-dihydropyridine is unique due to the presence of the trichloromethyl group, which can influence its chemical reactivity and biological activity. This structural feature may provide distinct pharmacokinetic and pharmacodynamic properties compared to other dihydropyridines.
Properties
CAS No. |
64250-66-4 |
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Molecular Formula |
C8H10Cl3N |
Molecular Weight |
226.5 g/mol |
IUPAC Name |
1-ethyl-4-(trichloromethyl)-4H-pyridine |
InChI |
InChI=1S/C8H10Cl3N/c1-2-12-5-3-7(4-6-12)8(9,10)11/h3-7H,2H2,1H3 |
InChI Key |
AWIOBRSXLAGNCP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(C=C1)C(Cl)(Cl)Cl |
Origin of Product |
United States |
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